molecular formula C6H5N5O2 B7803537 2-amino-1,8-dihydropteridine-4,7-dione

2-amino-1,8-dihydropteridine-4,7-dione

Cat. No.: B7803537
M. Wt: 179.14 g/mol
InChI Key: GLKCOBIIZKYKFN-UHFFFAOYSA-N
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Description

2-amino-1,8-dihydropteridine-4,7-dione is a heterocyclic compound belonging to the class of pteridines. It is known for its unique structure, which includes a pteridine ring system with amino and keto functional groups. This compound is also referred to as isoxanthopterin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,8-dihydropteridine-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the pteridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have different functional groups attached to the pteridine ring system .

Scientific Research Applications

2-amino-1,8-dihydropteridine-4,7-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other pteridine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in biological systems, including its involvement in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1,8-dihydropteridine-4,7-dione is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

IUPAC Name

2-amino-1,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKCOBIIZKYKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC1=O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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